N,N-Dimethyl-N',N'-diphenyl-ethylenediamine hydrochloride
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Overview
Description
N,N-Dimethyl-N’,N’-diphenyl-ethylenediamine hydrochloride is an organic compound that features both secondary amine and aromatic functional groups. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’,N’-diphenyl-ethylenediamine hydrochloride typically involves the reaction of N,N-Dimethyl-ethylenediamine with diphenyl compounds under specific conditions. One common method is the condensation reaction where N,N-Dimethyl-ethylenediamine reacts with diphenyl ketones or aldehydes in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound often involves large-scale condensation reactions using optimized conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N’,N’-diphenyl-ethylenediamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Substituted amines and other derivatives.
Scientific Research Applications
N,N-Dimethyl-N’,N’-diphenyl-ethylenediamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes that serve as catalysts in various reactions.
Biology: Employed in DNA binding studies due to its ability to interact with nucleic acids.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N’,N’-diphenyl-ethylenediamine hydrochloride involves its interaction with molecular targets through its amine and aromatic groups. These interactions can lead to the formation of stable complexes with metals or other molecules, influencing various biochemical pathways. The compound’s ability to form hydrogen bonds and coordinate with metal ions makes it a versatile agent in both chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylethylenediamine: A simpler analog with only dimethyl groups attached to the ethylenediamine backbone.
N,N-Dimethyl-1,2-ethanediamine: Another similar compound with a slightly different structure but similar reactivity.
Uniqueness
N,N-Dimethyl-N’,N’-diphenyl-ethylenediamine hydrochloride is unique due to the presence of both dimethyl and diphenyl groups, which enhance its reactivity and ability to form stable complexes. This makes it more versatile compared to its simpler analogs, allowing for a broader range of applications in various fields .
Properties
CAS No. |
29653-80-3 |
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Molecular Formula |
C16H21ClN2 |
Molecular Weight |
276.80 g/mol |
IUPAC Name |
dimethyl-[2-(N-phenylanilino)ethyl]azanium;chloride |
InChI |
InChI=1S/C16H20N2.ClH/c1-17(2)13-14-18(15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12H,13-14H2,1-2H3;1H |
InChI Key |
FHJQXRVQMRCNIV-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCN(C1=CC=CC=C1)C2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
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